molecular formula C16H9BrF6N6S B1680084 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea CAS No. 956014-19-0

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea

Cat. No.: B1680084
CAS No.: 956014-19-0
M. Wt: 511.2 g/mol
InChI Key: MDKAFDIKYQMOMF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NS 11021, also known as “1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea”, is a potent and specific activator of Ca2±activated big-conductance K+ Channels (KCa1.1 channels) . These channels are crucial for setting the membrane potential and for the transmission of electrical signals in all cells .

Mode of Action

NS 11021 interacts with its targets, the KCa1.1 channels, by activating them in a concentration-dependent manner . It does this by parallel shifting the channel activation curves to more negative potentials . This means that the channels open at lower membrane potentials, allowing more K+ ions to flow across the cell membrane .

Biochemical Pathways

The activation of KCa1.1 channels by NS 11021 leads to an increase in the efflux of K+ ions from the cell. This results in the hyperpolarization of the cell membrane, which can affect various cellular processes. For instance, in cancer cells, NS 11021 has been shown to modulate cancer-associated processes independently of BK channels .

Pharmacokinetics

It’s known that the compound’s effects on kca11 channels are concentration-dependent, with significant activation observed at concentrations above 03 μM .

Result of Action

The activation of KCa1.1 channels by NS 11021 has several effects at the molecular and cellular levels. For example, it has been shown to decrease excitability and contractility of urinary bladder smooth muscle . In cancer cells, NS 11021 has been found to affect processes such as cell survival, migration, and proliferation .

Action Environment

The action of NS 11021 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration of Ca2+ ions in the cell, as its activation of KCa1.1 channels is Ca2±dependent . .

Biochemical Analysis

Biochemical Properties

NS 11021 activates KCa1.1 channels in a concentration-dependent manner . When the concentration is above 0.3 μM, NS 11021 activates KCa1.1 by shifting the channel activation curves to more negative potentials . This interaction with KCa1.1 channels plays a crucial role in its biochemical properties.

Cellular Effects

NS 11021 has been found to have significant effects on cancer-associated processes in melanoma and pancreatic duct carcinoma cell lines . It also increases the intracellular Ca2+ concentration independently of BK channel activation . This suggests that NS 11021 can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of NS 11021 involves its interaction with KCa1.1 channels . It activates these channels in a concentration-dependent manner, altering gating kinetics but not affecting single channel conductance . This suggests that NS 11021 exerts its effects at the molecular level through binding interactions with these biomolecules .

Temporal Effects in Laboratory Settings

Its effects on KCa1.1 channels and intracellular Ca2+ concentrations suggest potential changes over time in cellular function .

Dosage Effects in Animal Models

The effects of NS 11021 on animal models have been studied, particularly in the context of erectile responses in rats

Metabolic Pathways

Its activation of KCa1.1 channels suggests it may interact with enzymes or cofactors related to these channels .

Transport and Distribution

Its interaction with KCa1.1 channels suggests it may be transported to areas where these channels are present .

Subcellular Localization

Given its interaction with KCa1.1 channels, it may be localized to areas where these channels are present .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAFDIKYQMOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956014-19-0
Record name 956014-19-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea
Reactant of Route 3
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea
Reactant of Route 6
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea

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